![molecular formula C17H21N3O4 B2970554 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-95-9](/img/structure/B2970554.png)
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core using 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the spirocyclic core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione
Uniqueness
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the phenoxypropanoyl group, which imparts distinct chemical and biological properties. This differentiates it from other spiro compounds, making it a valuable compound for various applications.
生物活性
3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirocyclic compound family known for its diverse biological activities. This compound has garnered attention due to its structural uniqueness and potential therapeutic applications, particularly in the treatment of anemia and other conditions influenced by prolyl hydroxylase (PHD) inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N3O5, with a molecular weight of approximately 437.496 g/mol. This compound features a spirocyclic structure that contributes to its biological activity and pharmacological properties.
Research indicates that compounds within the triazaspiro[4.5]decane class act as inhibitors of the prolyl hydroxylase enzyme family. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for erythropoiesis (the production of red blood cells). By inhibiting PHDs, these compounds can lead to increased levels of erythropoietin (EPO), thereby promoting red blood cell production.
Efficacy in Anemia Treatment
Studies have shown that this compound exhibits significant efficacy as a short-acting PHD inhibitor. In preclinical models, it has been demonstrated to robustly upregulate EPO levels in vivo, making it a promising candidate for treating anemia related to chronic kidney disease and other conditions.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. It has been optimized for a short half-life to enhance patient compliance with once-daily dosing regimens. Additionally, systematic modifications have been made to reduce off-target effects, such as liver enzyme elevation and cardiac toxicity associated with hERG channel inhibition.
Case Studies
- Preclinical Trials : In a study published in Bioorganic & Medicinal Chemistry Letters, spirohydantoins including derivatives like this compound were evaluated for their ability to increase EPO levels in rodent models. Results indicated a significant increase in EPO production compared to control groups .
- Toxicological Assessment : A comprehensive toxicological evaluation was conducted to assess the safety profile of this compound. The results indicated minimal hepatotoxicity and no significant cardiotoxic effects at therapeutic doses .
Comparative Analysis
The following table summarizes the biological activity and key characteristics of selected triazaspiro[4.5]decane derivatives:
Compound Name | EPO Upregulation | PHD Inhibition | Toxicity Profile |
---|---|---|---|
This compound | High | Strong | Low |
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Moderate | Moderate | Moderate |
8-(Phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione | Low | Weak | High |
属性
IUPAC Name |
3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUIWVRQKOKIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。